molecular formula C18H17FN2O3 B2602975 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide CAS No. 887463-12-9

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide

Cat. No.: B2602975
CAS No.: 887463-12-9
M. Wt: 328.343
InChI Key: VHSXFSVVRRFVHO-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methoxybenzamide moiety

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve synthesizing this compound, studying its physical and chemical properties, investigating its biological activity, and optimizing its structure for improved activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong base to facilitate the substitution.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the pyrrolidinone ring. This can be accomplished through an amide bond formation reaction using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
  • N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(o-tolyloxy)acetamide
  • N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Uniqueness

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-16-8-3-2-7-15(16)18(23)20-13-10-17(22)21(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSXFSVVRRFVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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